アロクロール1232

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arochlor 1232, also known as Arochlor 1232, is a useful research compound. Its molecular formula is UVCB and its molecular weight is 221. The purity is usually 95%.

BenchChem offers high-quality Arochlor 1232 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arochlor 1232 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

環境モニタリング

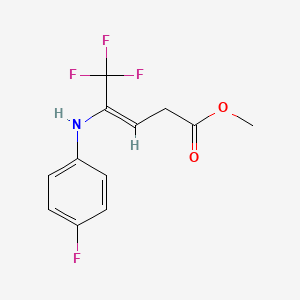

アロクロール1232は、環境分析においてしばしば参照物質として使用されます。これは、環境試料中のポリ塩化ビフェニル(PCB)の検出と定量のための機器の校正に役立ちます。 これは、汚染レベルの監視と生態学的リスクの評価にとって重要です {svg_1}.

毒性学研究

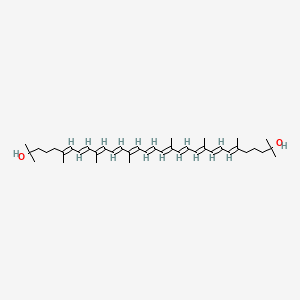

毒性学において、this compoundは、PCB曝露が生体に及ぼす影響を調べるために使用されます。例えば、ある研究では、エアロゾル曝露によるthis compoundの急性毒性リスクを評価するために、全動物体へのげっ歯類吸入チャンバーが設計されました。 この研究は、PCBの健康への影響を理解し、安全基準を開発するために不可欠です {svg_2}.

化学分析校正

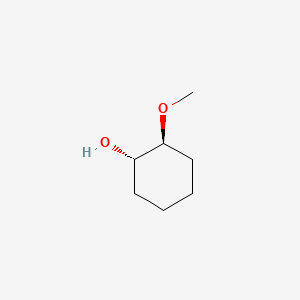

This compoundは、特にクロマトグラフィーにおいて、化学分析の校正標準として役立ちます。 これは、化学混合物を分離して定量する際に、クロマトグラフィー機器の精度と正確性を確保するために使用され、環境および食品品質管理の両方の用途において不可欠です {svg_3}.

職業上の危険性評価

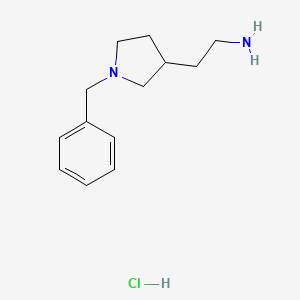

This compoundは、職業上の危険性に対する安全プロトコルの開発に適用されます。 制御された環境で曝露をシミュレートすることにより、研究者はPCBが人体の健康にどのように影響するかをよりよく理解することができ、職場安全ガイドラインの改善につながります {svg_4}.

Safety and Hazards

作用機序

Target of Action

Arochlor 1232, like other polychlorinated biphenyls (PCBs), is a complex mixture of individual compounds known as congeners . It’s known that pcbs can interact with various cellular components, potentially disrupting normal cellular function .

Mode of Action

The compound’s mode of action is likely dependent on the specific congeners present in the mixture . Each congener may interact differently with cellular components, leading to a variety of potential effects .

Biochemical Pathways

The biochemical pathways affected by Arochlor 1232 are diverse due to the variety of congeners present . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . The specific effects on these pathways can vary depending on the congener composition of the Arochlor 1232 mixture .

Pharmacokinetics

Arochlor 1232, like other PCBs, is known for its stability and resistance to degradation, which contributes to its persistence in the environment . It has a low water solubility of 1.45 mg/L at 25 °C .

Result of Action

Chronic exposure to some PCB formulations, including Arochlor 1232, can result in a variety of health effects. These can include respiratory tract symptoms, gastrointestinal effects, mild liver effects, and effects on the skin and eyes such as chloracne, skin rashes, and eye irritation . Epidemiological studies indicate an association between dietary PCB exposures and developmental effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Arochlor 1232. The major source of exposure to PCBs today is the redistribution of PCBs already present in soil and water . Environmental conditions can alter the congener composition of the sample, which in turn can affect the compound’s action . For example, PCB congeners with fewer chlorine atoms tend to partition into air and water more readily than those with more chlorine atoms .

生化学分析

Biochemical Properties

Arochlor 1232 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of enzymes such as lactate dehydrogenase and creatine kinase, which are crucial for cellular metabolism . The compound’s hydrophobic nature allows it to integrate into cell membranes, disrupting normal cellular functions and leading to the release of intracellular enzymes . Additionally, Arochlor 1232 can interact with proteins involved in cell signaling pathways, altering their function and leading to various cellular effects .

Cellular Effects

Arochlor 1232 has been shown to affect various types of cells and cellular processes. It can inhibit myogenic differentiation in muscle cells by reducing the extent of cell fusion and the size of myotubes . The compound also induces necrosis in myogenic cells at higher concentrations, leading to cell death . Furthermore, Arochlor 1232 can disrupt cell signaling pathways, gene expression, and cellular metabolism, resulting in impaired cell function and potential toxic effects .

Molecular Mechanism

The molecular mechanism of Arochlor 1232 involves its interaction with cellular biomolecules. The compound can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression . This binding leads to the activation of AhR and subsequent changes in gene expression, resulting in altered cellular functions . Additionally, Arochlor 1232 can inhibit or activate various enzymes, further contributing to its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Arochlor 1232 can change over time. The compound is relatively stable and resistant to degradation, maintaining its activity for extended periods . Long-term exposure to Arochlor 1232 in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained enzyme inhibition and disruption of cellular processes . These temporal effects highlight the compound’s potential for long-lasting impact on biological systems.

Dosage Effects in Animal Models

The effects of Arochlor 1232 vary with different dosages in animal models. At lower doses, the compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, acute exposure to Arochlor 1232 in Swiss albino mice resulted in behavioral alterations and neurobehavioral dysfunctions . The benchmark dose for further studies was derived at 4 mg/cu.m, indicating the threshold for observable toxic effects .

Metabolic Pathways

Arochlor 1232 is involved in various metabolic pathways, primarily through its biotransformation by enzymes such as cytochrome P450 . The compound undergoes xenobiotic biotransformation, resulting in the formation of more polar metabolites that are more easily excreted from the body . The extent of biodegradation of Arochlor 1232 is dependent on the chlorination pattern, with certain isomers being more readily metabolized than others .

Transport and Distribution

Within cells and tissues, Arochlor 1232 is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, leading to its persistence in the body . Additionally, Arochlor 1232 can be transported across cell membranes, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of Arochlor 1232 is influenced by its hydrophobic properties and interactions with cellular components . The compound can integrate into cell membranes and accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria . This localization can affect the activity and function of Arochlor 1232, leading to its various biochemical and cellular effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1232 can be achieved through the condensation of chlorobenzene with chlorinated diphenyls in the presence of a Friedel-Crafts catalyst.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "Add chlorobenzene and chlorinated diphenyls to a reaction vessel", "Add a Friedel-Crafts catalyst, such as aluminum chloride, to the reaction mixture", "Heat the reaction mixture to a temperature of 100-150°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and extract the Arochlor 1232 product using a suitable solvent, such as hexane or toluene", "Purify the product by recrystallization or column chromatography" ] } | |

CAS番号 |

11141-16-5 |

分子式 |

UVCB |

分子量 |

221 |

同義語 |

Polychlorinated biphenyl-32% chlorine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)

![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)